2-Hydroxy-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylicacid
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Overview
Description
2-Hydroxy-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds. These compounds have gained significant attention in medicinal chemistry due to their potential therapeutic applications, particularly in oncology and enzymatic inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization. The regioselectivity of the reaction can be controlled using specific leaving groups, such as dimethylamino, where the initial condensation proceeds via an addition-elimination mechanism (aza-Michael type) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus pentachloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Hydroxy-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzymatic inhibitor, particularly in the context of cancer research.
Medicine: Explored for its antitumor properties and potential use in drug development.
Industry: Utilized in the development of new materials with unique photophysical properties
Mechanism of Action
The mechanism of action of 2-Hydroxy-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and thereby exerting its therapeutic effects. This mechanism is particularly relevant in the context of cancer treatment, where the compound can inhibit the growth of tumor cells by interfering with key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family, known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is used in cancer research.
Uniqueness
2-Hydroxy-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its specific structural features, such as the presence of a hydroxy group and a propan-2-yl substituent. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C10H11N3O3 |
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Molecular Weight |
221.21 g/mol |
IUPAC Name |
2-oxo-7-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C10H11N3O3/c1-5(2)9-6(10(15)16)4-11-7-3-8(14)12-13(7)9/h3-5H,1-2H3,(H,12,14)(H,15,16) |
InChI Key |
DRWIPYZTSYSIBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=NC2=CC(=O)NN21)C(=O)O |
Origin of Product |
United States |
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